5-Chloro-2,3-dihydrobenzofuran

Hypolipidemic Agents Cardiovascular Drug Discovery Structure-Activity Relationship

5-Chloro-2,3-dihydrobenzofuran (CAS 76429-69-1) is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran class, characterized by a chlorine substituent at the 5-position of the fused bicyclic system. With a molecular weight of 154.59 g/mol and the molecular formula C8H7ClO, it is a neutral, relatively stable compound soluble in organic solvents such as ethanol, dichloromethane, and benzene.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 76429-69-1
Cat. No. B1596005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydrobenzofuran
CAS76429-69-1
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
InChIKeyPEYYQHYMRUDUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dihydrobenzofuran (CAS 76429-69-1) for Research Procurement: A Core Heterocyclic Building Block with Distinct Pharmacophore Activity


5-Chloro-2,3-dihydrobenzofuran (CAS 76429-69-1) is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran class, characterized by a chlorine substituent at the 5-position of the fused bicyclic system [1]. With a molecular weight of 154.59 g/mol and the molecular formula C8H7ClO, it is a neutral, relatively stable compound soluble in organic solvents such as ethanol, dichloromethane, and benzene . Its structural framework underpins diverse biological activities, including anti-inflammatory, anticancer, and hypolipidemic effects, making it a valuable scaffold in medicinal chemistry and drug discovery [2].

5-Chloro-2,3-dihydrobenzofuran Procurement: Why Halogen and Positional Specificity Drives Bioactivity and Prevents Simple Substitution


In-class compounds such as 2,3-dihydrobenzofuran cannot be substituted for 5-chloro-2,3-dihydrobenzofuran without sacrificing targeted biological effects, due to the critical role of the 5-position chloro substituent in modulating electronic properties, reactivity, and receptor interactions [1]. Comparative studies demonstrate that des-chloro analogs are inactive in hypolipidemic models, while specific halogen substitutions at the 5-position confer distinct activity profiles (e.g., hypocholesterolemic vs. hypotriglyceridemic) [2]. Furthermore, the chlorine atom enables key synthetic transformations—including cross-coupling reactions—that are not possible with the unsubstituted core, thereby restricting the synthetic utility of generic alternatives [3]. The evidence below quantifies these differences, highlighting why this specific compound is a non-fungible asset in drug discovery and chemical synthesis pipelines.

Quantitative Differentiation of 5-Chloro-2,3-dihydrobenzofuran: A Comparative Evidence Guide for Scientific Selection


Hypocholesterolemic Selectivity: 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Chroman and Benzodioxane Analogs in a Triton-Induced Hyperlipemic Rat Model

In a comparative in vivo study of clofibrate analogs, the 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid derivative demonstrated a distinct hypocholesterolemic effect, whereas the 6-chlorochroman analog exhibited both hypocholesterolemic and hypotriglyceridemic activities, and the 1,4-benzodioxane analog showed primarily hypotriglyceridemic activity [1]. Des-chloro analogs were found to be inactive, underscoring the essential role of the 5-position chlorine [1].

Hypolipidemic Agents Cardiovascular Drug Discovery Structure-Activity Relationship

Anti-inflammatory Potency of 5-Chloro-2,3-dihydrobenzofuran-2-one Derivatives: Superior In Vivo Efficacy Compared to Diclofenac and Indomethacin in Rat Models

A series of 2,3-dihydrobenzofuran-2-ones bearing a 5-chloro substituent were evaluated for anti-inflammatory activity. The most potent derivative, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was significantly more potent than diclofenac in all testing models (carrageenin paw edema, adjuvant-induced arthritis, and in vitro prostaglandin synthesis inhibition) [1]. It was more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis, though somewhat less potent in the adjuvant arthritis model [1]. This demonstrates the scaffold's capacity to yield compounds surpassing established NSAIDs in specific efficacy metrics.

Anti-inflammatory Agents Prostaglandin Synthesis Inhibition In Vivo Efficacy

Potent MCH1R Antagonism by a 5-Chloro-2,3-dihydrobenzofuran-Derived Nicotinamide: Nanomolar IC50 in a Cellular Functional Assay

The compound 5-Chloro-N-[1-(2,3-dihydro-benzofuran-5-ylmethyl)-piperidin-4-yl]-2-isopropylamino-nicotinamide, which incorporates the 5-chloro-2,3-dihydrobenzofuran motif, exhibited an IC50 of 70 nM in a FLIPR-based functional assay against the melanin-concentrating hormone receptor 1 (MCH1R) in IMR32 cells [1]. This demonstrates the scaffold's utility in generating high-affinity ligands for a G protein-coupled receptor implicated in feeding behavior and energy homeostasis.

Melanin-Concentrating Hormone Receptor 1 Obesity CNS Drug Discovery

Anti-inflammatory Cytokine Suppression by 5-Chloro-2,3-dihydrobenzofuran Derivatives: Quantitative IC50 Ranges for IL-6 and PGE2

A study of fluorinated benzofuran and dihydrobenzofuran derivatives, which included 5-chloro-substituted analogs, reported IC50 values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6) and 1.1 to 20.5 µM for prostaglandin E2 (PGE2) in LPS-stimulated macrophages [1]. While this range encompasses multiple derivatives, it establishes the quantitative anti-inflammatory potential of the 5-chloro-2,3-dihydrobenzofuran chemotype.

Cytokine Inhibition Prostaglandin E2 Inflammation

Physicochemical and Handling Properties: 5-Chloro-2,3-dihydrobenzofuran vs. Unsubstituted Analog

5-Chloro-2,3-dihydrobenzofuran (CAS 76429-69-1) is a white to off-white low-melting solid (mp 39-41°C) with slight solubility in chloroform and methanol, and a calculated logP of 2.8 . In contrast, unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2) is a liquid at room temperature with a boiling point of 188-189°C and higher water solubility (approximately 1.5 g/L) [1]. The chlorine substitution significantly reduces aqueous solubility while increasing lipophilicity and providing a solid physical form that facilitates weighing and handling in laboratory settings.

Physicochemical Properties Solubility Stability

Optimal Research Applications for 5-Chloro-2,3-dihydrobenzofuran: Evidence-Backed Procurement Scenarios


Discovery of Selective Hypocholesterolemic Agents via Clofibrate Analog Scaffolds

The 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid core is directly validated for the development of hypocholesterolemic agents, as demonstrated by its selective activity in a triton-induced hyperlipemic rat model [1]. Procurement of this compound is indicated for medicinal chemistry teams pursuing lipid-lowering drugs with a targeted cholesterol profile, distinct from broader-spectrum analogs like 6-chlorochroman derivatives.

Next-Generation Anti-inflammatory Drug Design Targeting Prostaglandin Synthesis and Cytokine Pathways

The 5-chloro-2,3-dihydrobenzofuran-2-one scaffold has produced compounds with in vivo anti-inflammatory efficacy surpassing diclofenac and indomethacin [1]. Additionally, derivatives of this chemotype exhibit low micromolar IC50 values against IL-6 and PGE2 in macrophage assays . This compound is a strategic starting point for designing novel NSAIDs or anti-cytokine therapeutics with potentially improved potency and safety profiles.

Development of Potent MCH1R Antagonists for Obesity and Metabolic Disorders

The incorporation of the 5-chloro-2,3-dihydrobenzofuran moiety into a nicotinamide-based ligand yielded a 70 nM MCH1R antagonist [1]. This validates the scaffold for building potent, selective antagonists of this GPCR, which is a validated target for appetite suppression and weight management. Procurement is recommended for research groups focused on CNS-penetrant small molecules for metabolic diseases.

Asymmetric Synthesis of Chiral Building Blocks for Drug Discovery

The 5-chloro-2,3-dihydrobenzofuran framework serves as a rigid, chiral scaffold for the preparation of enantiomerically pure carboxylic acid derivatives via lipase-catalyzed kinetic resolution [1]. Its solid physical form and predictable reactivity profile make it an ideal chiral building block for constructing diverse compound libraries in medicinal chemistry.

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